molecular formula C29H26N4O3S B388198 5-CYANO-N-(4-METHOXYPHENYL)-2-METHYL-4-PHENYL-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE

5-CYANO-N-(4-METHOXYPHENYL)-2-METHYL-4-PHENYL-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE

Cat. No.: B388198
M. Wt: 510.6g/mol
InChI Key: LYWSVLALMFFETM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-CYANO-N-(4-METHOXYPHENYL)-2-METHYL-4-PHENYL-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound belonging to the dihydropyridine class. This compound is characterized by its intricate structure, which includes multiple functional groups such as cyano, methoxyphenyl, methyl, phenyl, and carbamoylmethylsulfanyl groups. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CYANO-N-(4-METHOXYPHENYL)-2-METHYL-4-PHENYL-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the condensation of aryl aldehydes with ethyl acetoacetate, malononitrile, and hydrazine hydrate under solvent-free conditions at elevated temperatures . The use of catalysts such as disulfonic acid imidazolium chloroaluminate can enhance the efficiency and yield of the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

5-CYANO-N-(4-METHOXYPHENYL)-2-METHYL-4-PHENYL-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

5-CYANO-N-(4-METHOXYPHENYL)-2-METHYL-4-PHENYL-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-CYANO-N-(4-METHOXYPHENYL)-2-METHYL-4-PHENYL-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-CYANO-N-(4-METHOXYPHENYL)-2-METHYL-4-PHENYL-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for various modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C29H26N4O3S

Molecular Weight

510.6g/mol

IUPAC Name

6-(2-anilino-2-oxoethyl)sulfanyl-5-cyano-N-(4-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide

InChI

InChI=1S/C29H26N4O3S/c1-19-26(28(35)33-22-13-15-23(36-2)16-14-22)27(20-9-5-3-6-10-20)24(17-30)29(31-19)37-18-25(34)32-21-11-7-4-8-12-21/h3-16,27,31H,18H2,1-2H3,(H,32,34)(H,33,35)

InChI Key

LYWSVLALMFFETM-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=CC=C2)C#N)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)OC

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=CC=C2)C#N)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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